Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups attached to an aromatic ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate typically involves the reaction of 4-isocyanatophenyl with benzene-1,4-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is automated to maintain consistent quality and efficiency. The final product is then purified through various techniques, such as distillation or crystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines or alcohols, to form urea or urethane derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Major Products
The major products formed from these reactions include urea derivatives, urethane derivatives, and polyurethanes. These products have various applications in the production of foams, coatings, and adhesives .
Scientific Research Applications
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate involves the reactivity of its isocyanate groups. These groups can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form stable covalent bonds. This reactivity is exploited in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains .
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar in structure but with different reactivity and applications.
Toluene diisocyanate (TDI): Another aromatic diisocyanate with different properties and uses.
Uniqueness
Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers makes it valuable in various industrial applications .
Properties
CAS No. |
121178-12-9 |
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Molecular Formula |
C22H12N2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12N2O6/c25-13-23-17-5-9-19(10-6-17)29-21(27)15-1-2-16(4-3-15)22(28)30-20-11-7-18(8-12-20)24-14-26/h1-12H |
InChI Key |
LHIKBTQXWNITNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N=C=O)C(=O)OC3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
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